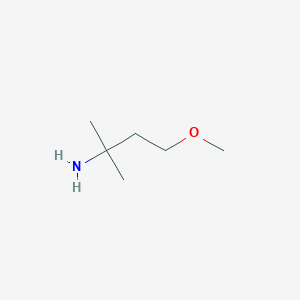

4-Methoxy-2-methylbutan-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2-methylbutan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-6(2,7)4-5-8-3/h4-5,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOTJBZGEOWJGED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCOC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889765-21-3 | |

| Record name | 4-methoxy-2-methylbutan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Methoxy 2 Methylbutan 2 Amine and Its Chiral Analogs

Chemo- and Regioselective Synthesis of 4-Methoxy-2-methylbutan-2-amine

The construction of the quaternary carbon center bearing the amine functionality in this compound requires careful selection of synthetic strategies to control chemo- and regioselectivity.

Multi-Step Synthesis from Accessible Precursors

One of the most practical approaches to synthesizing sterically hindered amines involves a multi-step sequence starting from readily available precursors. The tertiary alcohol, 4-methoxy-2-methylbutan-2-ol, is an accessible starting material for this purpose. nih.gov A classic and effective method for converting tertiary alcohols into primary amines is the Ritter reaction. nih.gov

This two-step process begins with the reaction of the tertiary alcohol with a nitrile, such as acetonitrile, in the presence of a strong acid. This forms a stable carbocation which is then trapped by the nitrile to yield a nitrilium ion intermediate. Subsequent aqueous workup hydrolyzes this intermediate to a stable N-acetylated amide. The final step involves the hydrolysis of this amide, typically under acidic or basic conditions, to furnish the desired primary amine. nih.gov This sequence provides a reliable, albeit multi-step, pathway to the target compound.

Table 1: Multi-Step Ritter Reaction Pathway

| Step | Precursor | Reagents | Intermediate/Product |

| 1 | 4-Methoxy-2-methylbutan-2-ol | 1. Strong Acid (e.g., H₂SO₄)2. Acetonitrile (CH₃CN) | N-(4-methoxy-2-methylbutan-2-yl)acetamide |

| 2 | N-(4-methoxy-2-methylbutan-2-yl)acetamide | Aqueous Acid or Base (e.g., HCl, NaOH), Heat | This compound |

Direct Amination Approaches for Amine Formation at a Tertiary Carbon

The term "tertiary amine" typically refers to a nitrogen atom bonded to three carbon atoms (R₃N). uni.lu However, in the context of this compound, the challenge lies in forming a primary amine at a tertiary carbon center. Direct amination methods that achieve this are highly sought after for their atom economy.

A modern approach involves the hydroamination of alkenes. The corresponding alkene precursor, 4-methoxy-2-methylbut-1-ene, serves as a logical starting point for such a transformation. nih.govorganic-chemistry.org Recent advances have demonstrated metal-free, regioselective hydroamination of alkenes to produce α-tertiary primary amines using ammonia (B1221849) surrogates under mild conditions. researchgate.net This method represents a powerful and direct route to the target structure, avoiding the multiple steps of classical methods.

Reductive Amination Strategies in 4-Methoxy-2-methylbutan-2-one Chemistry

Reductive amination is a cornerstone of amine synthesis, providing a direct conversion from a carbonyl compound to an amine. google.com For the synthesis of this compound, this strategy would rely on the precursor ketone, 4-methoxy-2-methylbutan-2-one . However, this specific ketone is not readily commercially available and its synthesis is not widely reported, posing a significant challenge to this otherwise efficient route.

Assuming the ketone could be synthesized, reductive amination would proceed by its reaction with ammonia to form an intermediate imine. This imine is then reduced in situ to the target primary amine. Several reagent systems are effective for this transformation, particularly for hindered ketones. mdpi.com These include transfer hydrogenation using ammonium (B1175870) formate (B1220265) in the presence of a catalyst like an Iridium complex, or using reducing agents such as sodium cyanoborohydride (NaBH₃CN) with an ammonia source. google.comsielc.com The Leuckart-Wallach reaction, which uses formic acid or its derivatives as both the reducing agent and nitrogen source, is also a classic method applicable to this transformation. chemicalbook.com

Table 2: Representative Conditions for Reductive Amination of Ketones to Primary Amines

| Reducing Agent/System | Nitrogen Source | Typical Catalyst | Reference |

| H₂ | Ammonia | Co-based composites | nih.gov |

| Ammonium Formate | Ammonium Formate | Cp*Ir complexes | google.com |

| Sodium Borohydride | Ammonia | Titanium(IV) isopropoxide | mdpi.com |

| Ammonia Borane | Ammonia | None or Lewis Acid | sielc.com |

Novel and Sustainable Synthetic Pathways

Recent research has focused on developing more sustainable and efficient routes to amines, emphasizing catalytic and biocatalytic methods that offer high selectivity and milder reaction conditions.

Catalytic Synthesis Routes and Catalyst Development

A highly atom-economical and sustainable strategy for amine synthesis is the direct amination of alcohols via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. uoa.gr This process, typically catalyzed by transition metal complexes of iridium or ruthenium, involves the temporary oxidation of the alcohol (e.g., 4-methoxy-2-methylbutan-2-ol) to an intermediate carbonyl compound by the metal catalyst. nih.gov This carbonyl then undergoes condensation with ammonia to form an imine, which is subsequently reduced by the "borrowed" hydrogen stored on the catalyst to yield the final amine, with water as the only byproduct. uoa.gr

While highly effective for primary and secondary alcohols, the catalytic amination of tertiary alcohols to form hindered primary amines remains a significant challenge. However, the development of robust catalysts based on both precious metals and more abundant metals like manganese and cobalt continues to be an active area of research. nih.govnih.gov

Table 3: Examples of Catalytic Systems for Alcohol Amination

| Catalyst Type | Metal Center | Reaction Type | Application |

| Pincer Complex | Ruthenium (Ru) | Hydrogen Borrowing | Primary alcohol amination with NH₃ |

| PNP Complex | Iridium (Ir) | Hydrogen Borrowing | General alcohol amination |

| N-doped Carbon Composite | Cobalt (Co) | Reductive Amination | Alcohol amination with NH₃ |

| Amine-amide Ligand Complex | Manganese (Mn) | Hydrogenative N-alkylation | Alcohol amination |

Biocatalytic Transformations for Enantioselective Access to Amine Derivatives

Biocatalysis offers an unparalleled advantage in producing enantiomerically pure chiral amines under environmentally benign conditions. For a molecule like this compound, which is chiral, enzymatic methods are ideal for accessing its individual (R)- and (S)-enantiomers. These approaches typically start from the prochiral ketone, 4-methoxy-2-methylbutan-2-one.

Two primary classes of enzymes are employed for this purpose:

Amine Dehydrogenases (AmDHs): These enzymes catalyze the asymmetric reductive amination of a ketone using ammonia as the nitrogen source and a cofactor like NAD(P)H. organic-chemistry.org While naturally occurring AmDHs may not accept bulky, sterically hindered ketones, protein engineering has been successfully used to expand their substrate scope, making them powerful tools for synthesizing chiral amines. organic-chemistry.org

Transaminases (TAs): TAs catalyze the transfer of an amino group from a donor molecule (e.g., L-alanine or isopropylamine) to a ketone acceptor. nih.gov This method is widely used in industry for chiral amine synthesis. By selecting an appropriate (R)- or (S)-selective transaminase, either enantiomer of the target amine can be produced with very high enantiomeric excess.

These biocatalytic routes are highly attractive for pharmaceutical and agrochemical applications where enantiomeric purity is critical.

Table 4: Biocatalytic Approaches for Chiral Amine Synthesis

| Enzyme Class | Reaction | Key Features |

| Amine Dehydrogenase (AmDH) | Asymmetric reductive amination of a ketone | Uses ammonia directly; cofactor regeneration required; high atom economy; protein engineering can adapt it to hindered substrates. organic-chemistry.org |

| Transaminase (TA) | Asymmetric transamination of a ketone | Uses an amine donor (e.g., isopropylamine); equilibrium-driven reaction; excellent enantioselectivity; widely used in industry. nih.gov |

Flow Chemistry Applications and Scalability Considerations

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and superior process control. nih.gov These benefits are particularly relevant for the synthesis of chiral amines, where precise control over reaction parameters can lead to higher yields and selectivities, as well as easier scalability. nih.govwhiterose.ac.uk

The application of flow chemistry to chiral amine synthesis often involves the use of immobilized catalysts, which can be packed into a column or reactor bed. nih.govrsc.org This setup allows for the continuous passage of reagents through the catalytic zone, facilitating catalyst recovery and reuse, a key factor in cost-effective and sustainable manufacturing. rsc.org Strategies for producing chiral amines in flow include enzymatic kinetic resolutions, asymmetric amination using transaminases, and chemoenzymatic cascades. nih.govwhiterose.ac.ukacs.org

For instance, the asymmetric synthesis of chiral amines has been successfully demonstrated in flow systems using immobilized ω-transaminases. acs.orgnih.gov These enzymes, which require pyridoxal (B1214274) 5′-phosphate (PLP) as a cofactor, can be immobilized on various supports, such as methacrylate (B99206) beads or controlled porosity glass, and used in packed-bed reactors. acs.orgnih.gov Such systems have shown high stability and productivity, operating continuously for extended periods without significant loss of activity. acs.orgnih.gov A notable advantage is that the use of organic solvents in some flow setups can suppress the leaching of the essential PLP cofactor from the enzyme-hosting cells. acs.org

The scalability of these processes is a key consideration. Flow systems offer higher productivity and space-time yields compared to batch reactors. nih.govacs.org For example, a continuous flow process for the kinetic resolution of a racemic amine using an immobilized transaminase achieved a space-time yield of 335 g L⁻¹ h⁻¹, producing over 5 grams of the desired enantiomer in 96 hours with no detectable loss in catalyst activity. nih.gov This demonstrates the potential for efficient, large-scale production of chiral amines, a principle directly applicable to the synthesis of enantiopure this compound.

Table 1: Example of Continuous Flow Asymmetric Amination

This table presents data from a study on the continuous flow amination of methoxyacetone (B41198) using an immobilized ω-transaminase system, illustrating the efficiency of such methods. acs.org

| Substrate | Amino Donor | Temperature (°C) | Residence Time (min) | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Methoxyacetone | Isopropylamine | 50 | 30 | 85 | >99 |

Asymmetric Synthesis and Chiral Resolution of this compound

The presence of a chiral center in a molecule means it can exist as two non-superimposable mirror images, known as enantiomers. In pharmaceutical applications, these enantiomers often exhibit different biological activities. Therefore, obtaining enantiomerically pure compounds is of paramount importance. The two primary strategies to achieve this are asymmetric synthesis and chiral resolution. whiterose.ac.ukwikipedia.org

Asymmetric synthesis aims to selectively create one enantiomer from a prochiral substrate using a chiral catalyst or auxiliary. whiterose.ac.uk Chiral resolution, conversely, involves the separation of a pre-existing racemic mixture (a 1:1 mixture of both enantiomers). wikipedia.org Both approaches have been extensively developed for the production of chiral amines.

Enantioselective Formation of Stereocenters Adjacent to the Amine Group

The synthesis of this compound involves the creation of a quaternary stereocenter, a carbon atom bonded to four different non-hydrogen substituents. The construction of such centers is a well-known challenge in organic synthesis due to steric hindrance. nih.govnih.govpnas.org

Numerous catalytic asymmetric methods have been developed to address this challenge. Transition metal-catalyzed reactions, such as asymmetric hydroformylation, have proven effective for creating α-quaternary amino acids from α,β-unsaturated carboxylic acid derivatives under mild conditions. nih.govrsc.org This approach uses a rhodium catalyst with a chiral ligand to control the enantioselectivity of the transformation. nih.gov

Organocatalysis, which uses small organic molecules as catalysts, also offers powerful tools for constructing quaternary stereocenters. nih.gov For example, primary amino acids and their salts have been used to catalyze the asymmetric conjugate addition of α-branched aldehydes to nitroalkenes, yielding products with a quaternary carbon center with high enantioselectivity. nih.gov Another strategy involves the catalytic asymmetric allylboration of ketones, where chiral BINOL derivatives can catalyze the reaction between γ-disubstituted allylboronic acids and ketones to form adjacent quaternary stereocenters. acs.org These methodologies represent viable pathways for the asymmetric synthesis of the chiral backbone of this compound.

Table 2: Example of Asymmetric Synthesis for Quaternary Center Formation

This table highlights results from a rhodium-catalyzed asymmetric hydroformylation (AHF) used to prepare an α-quaternary amino acid derivative, showcasing the high enantioselectivities achievable. nih.gov

| Substrate | Catalyst System | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|

| Methyl 2-fluoroacrylate | Rh(acac)(CO)₂ / Yanphos | 72 (two steps) | 97:3 |

Derivatization for Chiral Separation and Absolute Configuration Assignment

When a racemic mixture of an amine is prepared, chiral resolution is required to isolate the individual enantiomers. The most common method involves reacting the amine with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers. Common resolving agents for amines include chiral acids like tartaric acid and camphorsulfonic acid. wikipedia.org A significant drawback of classical resolution is that a maximum of 50% of the starting material is recovered as the desired enantiomer, although methods exist to racemize and recycle the unwanted enantiomer. rsc.org

Derivatization is also a crucial tool for the analysis of chiral compounds, particularly for determining the enantiomeric excess (ee) or enantiomeric ratio (er) of a sample and assigning the absolute configuration of the chiral center. This is often accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy. While enantiomers are indistinguishable in a standard NMR spectrum, their diastereomeric derivatives are not. wikipedia.org

By reacting a chiral amine with a Chiral Derivatizing Agent (CDA), a mixture of diastereomers is formed, which will exhibit distinct signals in the NMR spectrum (e.g., ¹H, ¹⁹F, or ¹³C NMR). wikipedia.orgnih.gov The integration of these separate signals allows for the precise quantification of each enantiomer in the original mixture. One of the most well-known CDAs is α-methoxy-α-(trifluoromethyl)phenylacetic acid, or Mosher's acid. wikipedia.org Its acid chloride reacts with chiral amines to form diastereomeric amides that can be readily distinguished by ¹H and ¹⁹F NMR. wikipedia.org

Table 3: Common Chiral Derivatizing Agents (CDAs) for NMR Analysis of Amines

This table lists several agents used to create diastereomers for NMR analysis, enabling the determination of enantiomeric purity and absolute configuration. wikipedia.orgyoutube.com

| Chiral Derivatizing Agent | Abbreviation | Typical Application | NMR Nucleus for Analysis |

|---|---|---|---|

| α-Methoxy-α-(trifluoromethyl)phenylacetic acid | MTPA / Mosher's acid | Determination of ee and absolute configuration of alcohols and amines | ¹H, ¹⁹F |

| (S)-Mandelic acid | - | Resolution of racemic amines like α-phenylethylamine | ¹H |

| α-Cyano-α-fluoro(2-naphthyl)acetic acid | 2-CFNA | Alternative to Mosher's acid for determining ee of alcohols | ¹H, ¹⁹F |

| (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate | (R)-BNDHP | Chiral solvating and derivatizing agent for various functional groups | ¹H, ³¹P |

Chemical Reactivity and Mechanistic Studies of 4 Methoxy 2 Methylbutan 2 Amine

Reactivity of the Amine Functional Group

The lone pair of electrons on the nitrogen atom of the primary amine group in 4-Methoxy-2-methylbutan-2-amine is the primary center of its nucleophilic character. However, the surrounding tertiary butyl-like environment imposes considerable steric hindrance, which is anticipated to influence its reactivity in comparison to less hindered primary amines.

Nucleophilic Reactivity and Derivatization Reactions

The nucleophilicity of the amine is a key determinant of its ability to participate in derivatization reactions. Despite the steric bulk, the nitrogen lone pair remains available for attacking electrophilic centers. However, the rate of such reactions is expected to be significantly slower than that of unhindered primary amines.

Common derivatization reactions would involve the formation of new bonds at the nitrogen atom. For instance, reaction with aldehydes or ketones would lead to the formation of imines, although the steric hindrance might necessitate harsher reaction conditions or specific catalysts to overcome the high activation energy.

Amidation, Alkylation, and Acylation Pathways

Amidation: The reaction of this compound with acylating agents such as acid chlorides or anhydrides is expected to yield the corresponding N-acylated amide. This reaction is a fundamental transformation for primary amines. wikipedia.org However, the steric hindrance around the nitrogen atom could necessitate the use of more reactive acylating agents or the application of forcing conditions, such as elevated temperatures or the use of a catalyst, to achieve reasonable reaction rates.

Alkylation: Alkylation of the amine group with alkyl halides would lead to the formation of secondary, tertiary, and potentially quaternary ammonium (B1175870) salts. wikipedia.org The direct alkylation of primary amines can sometimes be challenging to control, often resulting in a mixture of products. libretexts.org In the case of this compound, the steric hindrance might favor mono-alkylation to some extent, as the introduction of the first alkyl group would further increase the steric congestion around the nitrogen, potentially slowing down subsequent alkylation steps.

Acylation: Acylation with various acylating agents is a common method to form amides. wikipedia.org The general reactivity trend for acylation is influenced by the electrophilicity of the acylating agent and the nucleophilicity of the amine. For a sterically hindered amine like this compound, more reactive acylating agents would likely be required for efficient conversion.

A summary of predicted reaction outcomes for the amine functional group is presented in Table 1.

| Reaction Type | Reactant | Predicted Product | Expected Reactivity |

| Amidation | Acid Chloride (R-COCl) | N-(4-methoxy-2-methylbutan-2-yl)amide | Moderate to low, requires forcing conditions |

| Alkylation | Alkyl Halide (R-X) | Mono- and di-alkylated amines, quaternary ammonium salt | Low, requires forcing conditions, potential for over-alkylation |

| Acylation | Acid Anhydride ((RCO)₂O) | N-(4-methoxy-2-methylbutan-2-yl)amide | Moderate, may require heat or catalyst |

Table 1: Predicted Reactivity of the Amine Functional Group

Oxidation and Reduction Chemistry of the Amine

The oxidation of primary amines can lead to a variety of products, including imines, oximes, or nitriles, depending on the oxidant and reaction conditions. For sterically hindered amines, the reaction pathway and product distribution can be influenced by the steric environment. The oxidation of this compound could potentially yield an imine, which might be prone to hydrolysis.

The reduction of the amine group itself is not a typical transformation under standard reducing conditions. However, should the molecule contain other reducible functional groups, the amine's presence could influence the reaction's outcome.

Reactivity of the Ether and Alkane Moieties

Beyond the amine group, the methoxy (B1213986) ether and the butane (B89635) backbone of this compound offer additional sites for potential chemical modification, although these are generally less reactive than the amine.

Selective Functionalization of the Methoxy Group

The ether linkage in this compound is generally stable. Cleavage of the ether bond typically requires harsh conditions, such as treatment with strong acids like HBr or HI. masterorganicchemistry.com In this case, the reaction would likely proceed via an S_N_2 mechanism at the less substituted methyl group of the ether, leading to the formation of 4-amino-3-methylbutan-3-ol and methyl iodide or bromide. Selective functionalization of the methoxy group without cleaving the ether bond is challenging and would require specialized reagents.

C-H Activation and Functionalization Strategies at the Butane Backbone

Direct functionalization of the C-H bonds of the butane backbone is a challenging but increasingly explored area of organic synthesis. Such reactions often rely on transition-metal catalysis to achieve selectivity. For this compound, the presence of the amine and ether groups could potentially direct the C-H activation to specific positions. However, predicting the regioselectivity of such reactions without experimental data is difficult and would depend heavily on the catalyst system employed.

Elucidation of Reaction Mechanisms and Intermediates

Detailed mechanistic studies, including kinetic, thermodynamic, and computational investigations, are not extensively documented for this compound. However, its reactivity can be inferred from the general behavior of sterically hindered primary amines.

Specific kinetic and thermodynamic data for the transformations of this compound are not readily found in scientific literature. However, general principles can be applied to predict its behavior in common amine reactions.

Acylation: The reaction of this compound with acylating agents, such as acid chlorides or anhydrides, would lead to the formation of an amide. The rate of this reaction would be influenced by the steric hindrance around the amine group. The bulky tertiary butyl-like structure adjacent to the nitrogen atom would likely decrease the reaction rate compared to less hindered primary amines due to impeded access of the acylating agent to the nitrogen's lone pair of electrons.

Alkylation: Similar to acylation, the alkylation of this compound with alkyl halides would also be subject to steric hindrance. The formation of secondary, tertiary, and ultimately quaternary ammonium salts is possible, though the reaction rates would diminish with each successive alkylation due to increasing steric bulk. libretexts.org

Hofmann Elimination: As a primary amine, this compound can undergo Hofmann elimination after exhaustive methylation to form a quaternary ammonium salt. libretexts.orgwikipedia.orglibretexts.orgmasterorganicchemistry.com This elimination reaction, when heated with a base like silver oxide, would likely yield the less substituted alkene, which is 4-methoxy-2-methyl-1-butene, following the Hofmann rule. wikipedia.orgmasterorganicchemistry.com The steric bulk of the resulting trimethylammonium leaving group would favor the abstraction of a proton from the less hindered methyl group. wikipedia.orgmasterorganicchemistry.com

A table of predicted reactivity based on general chemical principles is provided below.

| Reaction Type | Predicted Reactivity | Influencing Factors |

| Acylation | Moderate to Slow | Steric hindrance from the tertiary carbon adjacent to the amine. |

| Alkylation | Moderate to Slow | Steric hindrance; potential for multiple alkylations. |

| Hofmann Elimination | Possible after exhaustive methylation | Formation of the less substituted alkene (Hofmann product) is expected. wikipedia.orgmasterorganicchemistry.com |

Detailed computational studies on the transition states and reaction pathways for this compound are not available. However, for reactions like the Hofmann elimination, the transition state for the formation of the less substituted alkene is generally lower in energy due to reduced steric strain. wikipedia.orgmasterorganicchemistry.com The bulky leaving group and the base would preferentially interact with the less sterically encumbered β-hydrogens of the methyl groups.

For SN2 reactions like acylation and alkylation, the transition state would involve the nucleophilic attack of the amine's lone pair on the electrophilic center of the reacting partner. The steric hindrance would raise the energy of this transition state, thus slowing the reaction.

Stability and Degradation Pathways (Chemical/Photochemical)

Specific experimental data on the stability and degradation of this compound is scarce. Predictions can be made based on the functional groups present in the molecule.

Chemical Stability: The compound is expected to be relatively stable under standard conditions. However, as a primary amine, it is susceptible to oxidation over time, especially in the presence of air and light. The ether linkage is generally stable but can be cleaved under harsh acidic conditions. The compound is flammable and can cause skin burns and eye damage, indicating its reactive nature under certain conditions. nih.gov

Photochemical Stability: Aliphatic amines and ethers can undergo photochemical degradation. researchgate.netacs.org The absorption of UV radiation can lead to the cleavage of C-N and C-O bonds, initiating radical chain reactions. The specific photochemical degradation pathways for this compound have not been documented, but could involve the formation of smaller, volatile compounds through fragmentation.

A table summarizing the potential degradation pathways is presented below.

| Degradation Type | Potential Pathways | Contributing Factors |

| Chemical (Oxidation) | Formation of nitroso or nitro compounds. | Presence of oxygen, light, and metal ions. |

| Chemical (Acid-catalyzed) | Cleavage of the ether bond. | Strong acidic conditions. |

| Photochemical | C-N bond cleavage, C-O bond cleavage, radical formation. | Exposure to UV radiation. researchgate.netacs.org |

Advanced Spectroscopic and Structural Elucidation of 4 Methoxy 2 Methylbutan 2 Amine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise assignment of all proton (¹H) and carbon (¹³C) signals, providing a complete picture of the molecule's connectivity.

1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR for Structural Assignment

The structure of 4-Methoxy-2-methylbutan-2-amine contains several distinct proton and carbon environments, which can be resolved and assigned using a suite of NMR experiments.

1D NMR Spectroscopy (¹H and ¹³C):

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The signals are characterized by their chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern). The ¹³C NMR spectrum reveals the number of unique carbon environments.

Based on established chemical shift principles for aliphatic amines and ethers, a predicted ¹H and ¹³C NMR data table for this compound is presented below. libretexts.orgwikipedia.org The hydrogens on carbons adjacent to the ether oxygen are expected to be shifted downfield. libretexts.org Similarly, carbon atoms bonded to the electronegative oxygen and nitrogen atoms will exhibit downfield shifts in the ¹³C spectrum.

Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~3.45 | t | 2H | H-4 |

| ~3.35 | s | 3H | O-CH₃ |

| ~1.70 | t | 2H | H-3 |

| ~1.50 | s | 2H | NH₂ |

| ~1.15 | s | 6H | C(2)-CH₃ |

Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~72.0 | C-4 |

| ~59.0 | O-CH₃ |

| ~50.0 | C-2 |

| ~45.0 | C-3 |

| ~28.0 | C(2)-CH₃ |

2D NMR Spectroscopy (COSY, HMQC, HMBC):

To confirm the assignments from 1D spectra and establish the complete bonding framework, 2D NMR experiments are essential. libretexts.orgyoutube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgyoutube.com For this compound, a key correlation would be observed between the protons at C-3 and C-4, appearing as a cross-peak connecting their respective signals (~1.70 ppm and ~3.45 ppm). No other cross-peaks are expected due to the quaternary C-2 and the methoxy (B1213986) group.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show correlations between the signals in the ¹H and ¹³C spectra, confirming the assignments. For instance, the proton signal at ~3.45 ppm would correlate with the carbon signal at ~72.0 ppm (C-4).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons over two to three bonds. youtube.com It is crucial for identifying connectivity across quaternary centers. Key HMBC correlations for this compound would include:

The methyl protons at ~1.15 ppm (C-1) correlating to the quaternary carbon C-2 (~50.0 ppm) and the methylene (B1212753) carbon C-3 (~45.0 ppm).

The methoxy protons (~3.35 ppm) correlating to the methylene carbon C-4 (~72.0 ppm).

The methylene protons at C-3 (~1.70 ppm) correlating to C-2 (~50.0 ppm) and C-4 (~72.0 ppm).

Dynamic NMR for Conformational Analysis of this compound

The single bonds in the butyl chain of this compound allow for rotation, leading to different spatial arrangements known as conformations. youtube.com The relative energies of these conformers can influence the molecule's properties. Dynamic NMR (DNMR) is a technique used to study these conformational changes by analyzing the spectra at different temperatures.

The most significant rotation occurs around the C2-C3 bond. Similar to butane (B89635), there are anti and gauche conformations. youtube.commasterorganicchemistry.com The anti conformation, where the bulky tert-butylamine (B42293) group and the methoxy group are furthest apart, is expected to be the most stable and populated conformer. lumenlearning.com The gauche interactions, where these groups are closer, would be higher in energy. masterorganicchemistry.com

At room temperature, the rotation is typically fast on the NMR timescale, resulting in time-averaged signals. However, by lowering the temperature, the rate of interconversion can be slowed down. If the temperature is lowered sufficiently to the "coalescence temperature," the single averaged peaks for the different protons could broaden and eventually split into separate signals for each distinct conformer, allowing for the determination of the energy barrier to rotation. acs.org For acyclic systems like this, these barriers are generally low. acs.org

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is used to determine the exact mass of a molecule with high precision, which in turn allows for the calculation of its elemental formula. The monoisotopic mass of this compound (C₆H₁₅NO) is calculated to be 117.115364102 Da. nih.govuni.lu An HRMS experiment would measure the mass of the protonated molecule, [M+H]⁺, at m/z 118.12264, confirming the elemental composition. uni.lu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or a primary fragment ion) and subjecting it to collision-induced dissociation (CID) to generate a secondary fragmentation spectrum. youtube.com This provides detailed information about the molecule's structure.

For aliphatic amines, the most characteristic fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.orgwhitman.edu This cleavage results in the formation of a stable iminium ion.

For this compound, the molecular ion ([C₆H₁₅NO]⁺˙) has an m/z of 117. The primary α-cleavage would involve the loss of the methoxyethyl radical (•CH₂CH₂OCH₃) to form a highly stable iminium ion at m/z 58. This is predicted to be the base peak in the spectrum.

Predicted Major Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Neutral Loss |

|---|---|---|---|

| 117 | α-cleavage | 58 | •CH₂CH₂OCH₃ |

| 117 | C-O bond cleavage | 72 | •OCH₃ |

| 117 | Loss of methyl | 102 | •CH₃ |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Molecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. dtic.miloatext.com

For this compound, the key functional groups are a primary amine (-NH₂) and an aliphatic ether (-O-CH₃).

Amine Group Vibrations: Primary amines exhibit two characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. orgchemboulder.comwikipedia.org An N-H bending (scissoring) vibration is typically observed around 1580-1650 cm⁻¹. orgchemboulder.com A broad N-H wagging band can also be seen in the 665-910 cm⁻¹ region. orgchemboulder.com

Ether Group Vibrations: Aliphatic ethers show a strong, characteristic C-O-C stretching vibration in the fingerprint region, typically between 1050 and 1150 cm⁻¹. wikipedia.org

Alkyl Group Vibrations: The molecule will also display C-H stretching vibrations for the methyl and methylene groups just below 3000 cm⁻¹, as well as C-H bending vibrations around 1375 cm⁻¹ and 1450 cm⁻¹.

Predicted Key Vibrational Frequencies (IR/Raman) for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| ~3450-3300 | Medium-Strong | N-H stretch (asymmetric & symmetric) | Primary Amine |

| ~2960-2850 | Strong | C-H stretch | Alkyl (CH₃, CH₂) |

| ~1620 | Medium | N-H bend (scissoring) | Primary Amine |

| ~1460 | Medium | C-H bend | Alkyl (CH₂, CH₃) |

| ~1120 | Strong | C-O-C stretch | Aliphatic Ether |

| ~800 | Broad, Medium | N-H wag | Primary Amine |

X-ray Crystallography and Single-Crystal Diffraction Studies

Currently, there are no published X-ray crystallography or single-crystal diffraction studies for this compound. Such studies are crucial for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state.

Should single crystals of this compound or a suitable derivative be obtained, X-ray diffraction analysis would provide precise data on its crystal system, space group, and unit cell dimensions. Furthermore, this technique would yield detailed information on intramolecular bond lengths, bond angles, and torsion angles, which are fundamental to understanding the compound's molecular geometry. The analysis would also reveal intermolecular interactions, such as hydrogen bonding or van der Waals forces, which dictate the packing of molecules within the crystal lattice.

For illustrative purposes, a data table that would typically be generated from such an analysis is presented below. Please note that the data in this table are placeholders and not actual experimental values for this compound.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 12.876 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 682.1 |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Assignment

As a chiral compound, this compound possesses a stereocenter at the C2 position, meaning it can exist as two non-superimposable mirror images or enantiomers. Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration of these enantiomers.

However, no experimental or theoretical ECD or VCD studies for this compound have been reported in the scientific literature. ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region, providing information about the spatial arrangement of chromophores. VCD, the infrared counterpart to ECD, measures the differential absorption of left and right circularly polarized infrared radiation, offering insights into the stereochemistry based on molecular vibrations.

In a typical study, the experimental ECD and VCD spectra of an enantiomer of this compound would be recorded. These spectra would then be compared with quantum chemical predictions for both the (R) and (S) configurations. A match between the experimental and a calculated spectrum would allow for the unambiguous assignment of the absolute configuration of the enantiomer under investigation.

The findings from such an analysis would be presented in a data table, as illustrated below with hypothetical data.

Table 2: Hypothetical Chiroptical Data for the Enantiomers of this compound

| Technique | Wavelength/Wavenumber (nm/cm⁻¹) | Experimental Δε / ΔA | Calculated Δε / ΔA (R-enantiomer) | Calculated Δε / ΔA (S-enantiomer) |

|---|---|---|---|---|

| ECD | 210 | +2.5 | +2.8 | -2.8 |

| VCD | 1350 | -1.2 x 10⁻⁴ | -1.5 x 10⁻⁴ | +1.5 x 10⁻⁴ |

Computational and Theoretical Investigations of 4 Methoxy 2 Methylbutan 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the molecular structure, reactivity, and spectroscopic properties of a compound. For 4-Methoxy-2-methylbutan-2-amine, these methods could provide significant insights.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Reactivity Prediction

A thorough search of scientific literature and chemical databases reveals a lack of specific studies employing Density Functional Theory (DFT) for the comprehensive analysis of this compound. Such studies would theoretically involve:

Electronic Structure: Calculation of molecular orbitals (HOMO/LUMO) to understand charge distribution and potential sites for electrophilic and nucleophilic attack.

Geometry Optimization: Determination of the most stable three-dimensional conformation of the molecule by finding the lowest energy structure.

Reactivity Prediction: Use of calculated electronic properties to predict how the molecule might behave in chemical reactions.

Despite the absence of dedicated research on this specific molecule, DFT remains a powerful theoretical tool for such predictions.

Ab Initio Methods for Spectroscopic Parameter Prediction and Conformational Energetics

There are currently no published studies that utilize Ab Initio methods to predict the spectroscopic parameters (such as NMR or IR spectra) or to analyze the conformational energetics of this compound. These methods, which are based on first principles of quantum mechanics without empirical parameters, would be invaluable for:

Spectroscopic Parameter Prediction: Simulating spectra to aid in the experimental identification and characterization of the compound.

Conformational Energetics: Calculating the relative energies of different spatial arrangements (conformers) of the molecule to understand its flexibility and predominant shapes.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

No specific Molecular Dynamics (MD) simulation studies for this compound are available in the current body of scientific literature. MD simulations would be instrumental in:

Conformational Landscapes: Mapping the accessible conformations of the molecule over time to provide a dynamic understanding of its structural flexibility.

Intermolecular Interactions: Simulating how a molecule of this compound interacts with other molecules of its kind or with solvent molecules, which is crucial for understanding its bulk properties.

Reaction Pathway Modeling and Transition State Search

A review of existing research indicates that no studies on reaction pathway modeling or transition state searches have been conducted for this compound. Such computational investigations would focus on:

Reaction Pathway Modeling: Elucidating the step-by-step mechanism of potential chemical reactions involving this amine.

Transition State Search: Identifying the high-energy transition state structures that govern the kinetics and feasibility of these reactions.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (Non-Clinical/Safety Related)

There is no publicly available research on the development of Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models for this compound for non-clinical or safety-related endpoints. The development of such models would entail:

QSAR: Correlating the structural features of this compound with its biological activity (if any were to be investigated).

QSPR: Linking the molecular structure to its physicochemical properties, such as boiling point, solubility, or chromatographic retention times.

Applications of 4 Methoxy 2 Methylbutan 2 Amine in Chemical Science and Engineering

Role as a Key Intermediate in Complex Molecule Synthesis

The presence of a primary amine makes 4-Methoxy-2-methylbutan-2-amine a versatile building block in organic synthesis. amerigoscientific.combritannica.com Primary amines are fundamental to the construction of a vast array of more complex molecules due to their nucleophilicity and ability to form carbon-nitrogen bonds. numberanalytics.comwikipedia.org

Precursor for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are core structures in many pharmaceuticals, agrochemicals, and functional materials. amerigoscientific.comnih.gov Primary amines are essential reactants in the synthesis of these ring systems. mdpi.comresearchgate.netorganic-chemistry.org this compound could, in principle, be utilized in various cyclization reactions. For instance, it could react with diketones or their equivalents in reactions like the Paal-Knorr synthesis to form substituted pyrroles. mdpi.com Similarly, reactions with appropriate dihalides or other bifunctional electrophiles could lead to the formation of larger saturated heterocycles such as piperidines or azepanes. organic-chemistry.org The steric hindrance provided by the gem-dimethyl groups on the alpha-carbon may influence the reaction rates and the stability of the resulting heterocyclic ring.

The following table illustrates potential heterocyclic scaffolds that could be synthesized from this compound and a co-reactant.

| Heterocycle Class | General Co-reactant | Potential Product Scaffold |

| Pyrrole | 1,4-Diketone | Substituted Pyrrole |

| Imidazole | α-Dicarbonyl and Aldehyde | Substituted Imidazole |

| Pyridine | 1,5-Dicarbonyl Compound | Substituted Dihydropyridine |

| Piperidine | 1,5-Dihalide | N-Substituted Piperidine |

Building Block for Advanced Pharmaceutical and Agrochemical Intermediates (Non-Biological Activity Focus)

In the synthesis of complex molecules for the pharmaceutical and agrochemical industries, the introduction of specific structural motifs is crucial for tuning properties like solubility, lipophilicity, and metabolic stability. The 4-methoxy-2-methylbutan-2-amino group offers a unique combination of features. The methoxy (B1213986) group can act as a hydrogen bond acceptor, while the tertiary carbon to which the amine is attached provides steric bulk.

This compound could be used to introduce this specific fragment into a larger molecule through standard amine reactions such as acylation to form amides, reductive amination with aldehydes or ketones, or alkylation. numberanalytics.comlibretexts.org The resulting products, containing the 4-methoxy-2-methylbutan-2-amino moiety, would be advanced intermediates, ready for further synthetic transformations. The steric hindrance of the amine can be advantageous in directing the regioselectivity of subsequent reactions on the larger molecule. nih.gov

Ligand Chemistry and Catalysis

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a ligand, coordinating to metal centers to form catalysts.

Design and Synthesis of Ligands for Asymmetric Catalysis

Chiral primary amines are valuable components of ligands for asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. rsc.orgcjcatal.comacs.org While this compound is achiral, it can be used as a building block in the synthesis of more complex chiral ligands. For example, it could be reacted with a chiral epoxide, leading to a chiral amino alcohol ligand. Alternatively, it could be incorporated into a larger chiral framework. The steric bulk of the tert-butyl-like group can create a specific chiral environment around a metal center, which is crucial for achieving high enantioselectivity in catalytic reactions. nih.govmdpi.comrsc.org

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. acs.orgmdpi.com The properties of these materials can be tuned by modifying the organic linker. Amine-functionalized linkers are of particular interest for applications such as carbon dioxide capture and catalysis. rsc.orgacs.orgrsc.orgresearchgate.netmdpi.comacs.org

To integrate a functionality similar to this compound into a MOF, one would typically start with a derivative of the amine that also contains a coordinating group, such as a carboxylic acid or a pyridine. For example, a benzoic acid derivative of this compound could be synthesized and then used as the organic linker in the synthesis of a MOF. The amine group within the pores of the resulting MOF could then serve as a basic site for catalysis or as a point for post-synthetic modification. nih.govresearchgate.net The presence of the methoxy group could also influence the properties of the framework, for instance by affecting its interaction with guest molecules. The table below shows potential building blocks for MOF synthesis derived from the parent amine.

| Functionalized Ligand | Potential Application in MOFs |

| Carboxylic acid derivative | Linker for framework construction, providing basic sites |

| Pyridine derivative | Linker for framework construction, introducing Lewis basic sites |

| Isophthalic acid derivative | Bridging linker for creating porous structures |

Advanced Materials Science Applications

The structural characteristics of this compound suggest its potential use as a monomer or functionalizing agent in the development of advanced materials. numberanalytics.com Primary amines are known to react with compounds like isocyanates to form ureas and with epoxides to form cross-linked polymers. The specific structure of this amine, with its sterically hindered nature and flexible methoxyethyl side chain, could impart unique properties to the resulting polymers, such as altered thermal stability, solubility, or mechanical properties.

Furthermore, in the field of functional coatings and surfaces, the amine group can be used to anchor the molecule to a surface, while the methoxy group could be oriented outwards, modifying the surface energy and wetting characteristics.

Use as a Monomer or Modifier in Polymer Chemistry

There is currently a lack of specific, published research detailing the use of this compound as a primary monomer in polymerization reactions or as a significant modifier for existing polymers. In principle, the primary amine functionality allows it to be a candidate for polymerization processes such as polycondensation (reacting with dicarboxylic acids or their derivatives to form polyamides) or as a chain-terminating or modifying agent in other polymerization systems. Its bulky tertiary alkyl structure adjacent to the amine group could potentially be explored for creating polymers with specific steric and conformational properties. Despite this theoretical potential, no substantive research data or patents were identified that demonstrate these applications.

Additive in Functional Materials and Coatings

Similarly, the application of this compound as an additive in functional materials and coatings is not well-documented in the available literature. Amines are often used in material formulations as curing agents for epoxy resins, pH adjusters, corrosion inhibitors, or as adhesion promoters. The combination of the amine and ether functionalities in this compound could offer a unique balance of reactivity and compatibility with various resin systems. For instance, it could be investigated as a surface-active agent or a dispersant. However, without specific research or patent literature, any discussion of its role as an additive remains speculative.

Further research and publication in peer-reviewed journals and patent literature would be necessary to fully characterize the practical applications of this compound in these areas of chemical science and engineering.

Environmental Aspects and Green Chemistry Principles in the Context of 4 Methoxy 2 Methylbutan 2 Amine Non Toxicology

Biodegradation and Environmental Fate Studies (Mechanistic Decomposition)

The biodegradation of aliphatic amines can be initiated by microbial oxidation. rsc.org For tertiary amines, this can involve the formation of N-oxides. rsc.org Furthermore, the presence of the ether linkage introduces another potential site for microbial attack. Studies on the biodegradation of a high molecular weight aliphatic ether have indicated an unusual degradation pathway involving mid-chain oxidation. nih.gov This process begins with the formation of intermediate alkenes, followed by oxidation of the internal double bond and subsequent ester cleavage, leading to the formation of alcohols that can be further metabolized. nih.gov

It is important to note that without specific experimental data for 4-Methoxy-2-methylbutan-2-amine, these projections remain theoretical. The actual environmental behavior of the compound would need to be determined through empirical studies.

Development of Sustainable Synthesis and Waste Minimization Strategies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jddhs.com The synthesis of amines, a crucial class of compounds in the chemical industry, is an active area for the application of these principles. rsc.orgrsc.org

Traditional methods for synthesizing amines often involve harsh reagents and produce significant waste. sciencedaily.com In contrast, modern sustainable approaches focus on improving atom economy, utilizing greener solvents, employing catalytic methods, and using renewable resources. jddhs.comrsc.org For a tertiary alkylamine like this compound, several green synthesis strategies could be envisioned.

Catalytic Methods for Amine Synthesis:

Catalytic reductive amination is a powerful and widely used method for amine synthesis. acs.org Greener variations of this reaction aim to replace traditional reducing agents with more environmentally benign alternatives and utilize catalysts that can be easily recovered and recycled. acs.org Photocatalysis and biocatalysis are also emerging as promising green alternatives for amine synthesis. cam.ac.ukcam.ac.uk Photocatalytic methods can enable the synthesis of complex tertiary alkylamines under mild conditions, often using visible light as an energy source. cam.ac.ukcam.ac.uk Biocatalysis, using enzymes, offers high selectivity and can operate under mild reaction conditions, reducing energy consumption and byproduct formation. acs.org

A recent development in the sustainable synthesis of alkylamines involves a platinum-molybdenum catalyst that can transform carboxylic acids into amines, with water as the only byproduct. azocleantech.com This method operates under gentle conditions and the catalyst is recyclable, offering a significant improvement over traditional methods that generate substantial waste. azocleantech.com

Waste Minimization Strategies:

Waste minimization is a cornerstone of green chemistry and is critical in the synthesis of pharmaceutical intermediates and other fine chemicals. reachemchemicals.comnumberanalytics.com Key strategies applicable to the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. jddhs.com

Solvent Selection and Recycling: Utilizing greener solvents such as water, supercritical fluids, or ionic liquids, and implementing solvent recovery and recycling programs can significantly reduce waste. jddhs.comtandfonline.com The ideal scenario is to move towards solvent-free reactions where possible. tandfonline.com

Process Optimization: Streamlining manufacturing processes by optimizing reaction conditions to reduce the consumption of raw materials and the generation of byproducts. numberanalytics.com

Use of Renewable Feedstocks: Exploring the use of bio-based starting materials can reduce the reliance on fossil fuels. reachemchemicals.com

The following table summarizes some green chemistry approaches that could be applied to the synthesis of this compound:

| Green Chemistry Approach | Description | Potential Advantages for this compound Synthesis |

| Catalytic Reductive Amination | Use of catalysts to facilitate the reaction of a ketone or aldehyde with an amine and a reducing agent. acs.org | Higher efficiency, selectivity, and potential for catalyst recycling. |

| Photocatalysis | Use of light to drive chemical reactions, often with a photocatalyst. cam.ac.ukcam.ac.uk | Mild reaction conditions, use of a renewable energy source (light). |

| Biocatalysis | Use of enzymes to catalyze chemical reactions. acs.org | High selectivity, mild operating conditions, reduced energy consumption. |

| Solvent-Free or Green Solvents | Conducting reactions without a solvent or in environmentally benign solvents like water. jddhs.comtandfonline.com | Reduced solvent waste, lower environmental impact, improved safety. |

| Continuous Flow Chemistry | Performing reactions in a continuous flow reactor instead of a batch reactor. reachemchemicals.com | Improved heat and mass transfer, better process control, enhanced safety. |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, minimizing its environmental impact from production through to its end-of-life.

Emerging Research Directions and Future Perspectives for 4 Methoxy 2 Methylbutan 2 Amine

Integration with Artificial Intelligence and Machine Learning for Chemical Discovery and Optimization

The field of chemistry is undergoing a significant transformation driven by artificial intelligence (AI) and machine learning (ML). nih.govresearchgate.net These technologies are increasingly being used to accelerate the discovery of new molecules and optimize synthetic routes. illinois.edunih.gov For a compound like 4-Methoxy-2-methylbutan-2-amine, AI and ML could be pivotal in unlocking its full potential.

Machine learning algorithms can analyze vast datasets of chemical reactions to predict the outcomes of previously untested transformations. nih.govresearchgate.net In the context of this compound, AI could be used to:

Predict Reactivity and Properties: By inputting the structure of this compound into predictive models, researchers could gain insights into its likely reactivity with a wide range of reagents, its physical properties under various conditions, and its potential toxicological profile. This would significantly reduce the amount of empirical trial-and-error required in the lab.

Optimize Synthesis Routes: AI-powered retrosynthesis tools can propose novel and efficient synthetic pathways to this compound and its derivatives. nih.gov These tools can consider factors such as cost, availability of starting materials, and environmental impact to suggest the most sustainable and economical routes.

Discover New Applications: By screening the structure of this compound against biological and material science databases, machine learning models could identify potential applications that have not yet been considered.

The integration of AI with automated synthesis platforms could enable the rapid synthesis and testing of derivatives of this compound, accelerating the discovery of new functional molecules. illinois.edu

Table 1: Potential AI and Machine Learning Applications for this compound

| Application Area | Specific AI/ML Tool or Technique | Potential Outcome for this compound |

|---|---|---|

| Synthesis Planning | Retrosynthesis Prediction Algorithms | Identification of novel, more efficient synthetic routes. |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) Models | Prediction of biological activity, toxicity, and physical properties. |

| Reaction Optimization | Bayesian Optimization | Rapid optimization of reaction conditions (temperature, catalyst, solvent). |

| Materials Discovery | Generative Models | Design of new polymers or materials incorporating the amine structure. |

Exploration of Unconventional Reactivity and Novel Transformations

The structure of this compound, which features a sterically hindered primary amine and an ether linkage, suggests the potential for unconventional reactivity. The bulky tert-butyl group adjacent to the amine can influence its nucleophilicity and basicity, potentially leading to selective transformations that are not possible with less hindered amines.

Future research could explore:

Sterically Controlled Reactions: The steric hindrance around the nitrogen atom could be exploited to control the regioselectivity of reactions. For example, in reactions with multifunctional electrophiles, the less hindered site might react preferentially, allowing for the synthesis of complex molecules with high precision.

Intramolecular Reactions: The presence of the methoxy (B1213986) group four carbons away from the amine opens up the possibility of intramolecular cyclization reactions to form substituted piperidines, which are common motifs in pharmaceuticals.

Novel Catalytic Activity: The unique electronic and steric properties of this compound could make it a useful ligand for metal catalysts or a component of organocatalysts. Research in this area would involve screening the compound for its ability to promote various chemical transformations.

Computational chemistry, particularly Density Functional Theory (DFT) calculations, could be employed to model the transition states of potential reactions and predict which novel transformations are most likely to be successful. researchgate.net

Table 2: Hypothetical Novel Transformations of this compound

| Reaction Type | Potential Reagents and Conditions | Predicted Product Class | Potential Significance |

|---|---|---|---|

| Intramolecular Cyclization | Strong acid or base, heat | Substituted piperidines | Access to valuable heterocyclic scaffolds. |

| Directed C-H Activation | Transition metal catalyst (e.g., Palladium, Rhodium) | Functionalized derivatives | Efficient synthesis of complex analogs. |

| Organocatalysis | Use as a catalyst for aldol or Michael reactions | Chiral alcohols or ketones | Development of new asymmetric catalytic methods. |

Potential for Applications in Niche Chemical Technologies and Advanced Chemical Systems

While specific applications for this compound are not yet established, its structural features suggest potential utility in several niche areas of chemical technology.

Hindered Amine Light Stabilizers (HALS): The sterically hindered amine moiety is a key feature of HALS, which are used to protect polymers from degradation by UV light. youtube.com Future research could investigate the efficacy of this compound and its derivatives as light stabilizers for various plastics and coatings.

Advanced Polymer Materials: The primary amine group allows this molecule to be incorporated into polymers such as polyamides and polyimides. acs.org The methoxy group and the branched alkyl chain could impart unique properties to these materials, such as improved solubility, altered thermal stability, or specific interactions with other molecules.

Carbon Capture Technologies: Amine-based solvents are widely used for capturing carbon dioxide (CO2) from industrial emissions. nih.gov The specific structure of this compound could offer a unique combination of reactivity towards CO2 and favorable physical properties for this application. Research in this area would focus on measuring its CO2 absorption capacity, kinetics, and regeneration energy.

Corrosion Inhibitors: Amines are known to be effective corrosion inhibitors for various metals. The this compound molecule could potentially form a protective film on metal surfaces, and its efficacy in this regard warrants investigation.

Table 3: Potential Niche Applications and Relevant Properties of this compound

| Potential Application | Key Structural Feature | Property to Investigate |

|---|---|---|

| Hindered Amine Light Stabilizer (HALS) | Sterically hindered primary amine | UV absorption and radical scavenging ability. |

| Monomer for Specialty Polymers | Primary amine and alkyl chain | Polymerization behavior and resulting material properties. |

| CO2 Capture Agent | Amine functionality | CO2 absorption/desorption kinetics and capacity. |

| Corrosion Inhibitor | Amine and ether groups | Adsorption on metal surfaces and corrosion inhibition efficiency. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.